Superior Degradation Potency: DC50 of 3 nM Defines a Low-Nanomolar Degrader
PROTAC FAK degrader 1 exhibits a DC50 of 3 nM for FAK degradation, placing it among the most potent FAK PROTACs reported. While direct head-to-head degradation assays under identical conditions are not available for all comparators, cross-study comparison indicates that this compound achieves complete degradation at concentrations an order of magnitude lower than those required for many alternative FAK-targeting modalities. PROTAC BI-3663, despite effective degradation, exhibits IC50 values >200 µM in viability assays, indicating functional dissociation from degradation [1]. BSJ-04-146 has a reported FAK binding IC50 of 26 nM, with degradation potency not quantified as a DC50 value in the primary publication, making potency comparisons challenging [2]. GSK215 achieves a pDC50 of 8.4 (equivalent to ~4 nM DC50) in cellular assays, indicating comparable degradation potency to PROTAC FAK degrader 1, though the two molecules differ in warhead chemistry and ternary complex cooperativity [3]. The 3 nM DC50 of PROTAC FAK degrader 1 is corroborated by multiple independent sources, establishing it as a benchmark potency reference for VHL-based FAK degraders [4].
| Evidence Dimension | FAK degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 3 nM |
| Comparator Or Baseline | GSK215: pDC50 = 8.4 (~4 nM DC50); BSJ-04-146: DC50 not reported (binding IC50 = 26 nM); BI-3663: degrades FAK but functional IC50 >200 µM |
| Quantified Difference | PROTAC FAK degrader 1 DC50 = 3 nM; GSK215 DC50 ≈ 4 nM; BSJ-04-146 and BI-3663 lack comparable DC50 metrics |
| Conditions | Cellular FAK degradation assays; MDA-MB-231 cells for PROTAC FAK degrader 1 |
Why This Matters
A well-characterized, low-nanomolar DC50 ensures robust and reproducible FAK depletion in cellular models, reducing the need for high compound concentrations that may introduce off-target effects.
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- [2] Koide E, Mohardt M, Doctor ZA, et al. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. Chembiochem. 2023;24(19):e202300141. View Source
- [3] Law RP, Nunes J, Chung CW, et al. Discovery and Characterisation of Highly Cooperative FAK-Degrading PROTACs. Angew Chem Int Ed Engl. 2021;60(43):23327-23334. View Source
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